N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(1,3-Benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide linker connected to a 1,3-benzodioxol-5-yl moiety. The benzodioxol group may enhance lipophilicity or mimic catechol-like pharmacophores, while the methoxy substituent could modulate electronic properties or metabolic stability .
Properties
Molecular Formula |
C16H15N5O4 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H15N5O4/c1-23-16-7-5-14-19-18-13(21(14)20-16)4-6-15(22)17-10-2-3-11-12(8-10)25-9-24-11/h2-3,5,7-8H,4,6,9H2,1H3,(H,17,22) |
InChI Key |
ORLLPXRMDADZNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 425.5 g/mol. Its structure features a benzodioxole moiety and a triazolopyridazine core , which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions such as temperature and pH are critical for successful synthesis .
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly as a kinase inhibitor . The following sections summarize key findings related to its biological mechanisms and therapeutic potential.
This compound acts primarily by inhibiting specific kinases involved in cellular signaling pathways. This inhibition disrupts critical processes such as cell proliferation and survival, making it a promising candidate for cancer therapy .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth. For instance, it has shown efficacy against breast cancer and leukemia cell lines .
- Kinase Inhibition : The compound's ability to bind to the active sites of kinases has been quantified in several studies. It exhibits IC50 values indicating effective inhibition of target enzymes involved in oncogenic signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis reveals the uniqueness of this compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | Lacks benzodioxole moiety | Simpler structure |
| 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine | Similar core structure | Different functional groups |
The combination of functional groups in this compound imparts distinct chemical properties and enhances its biological activity compared to these analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related triazolopyridazine derivatives, focusing on substituent variations, biological targets, and experimental findings.
Structural and Functional Analogues
Compound A : Sulphonamides and N-{3-[3-(2-Alkoxyethoxy)-5-(4-Methoxyphenyl)s}[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Pyridines
- Key Features :
- Core: [1,2,4]Triazolo[4,3-b]pyridazine.
- Substituents: Alkoxyethoxy chains, 4-methoxyphenyl, and pyridine groups.
- Biological Activity :
- Comparison :
- The target compound shares the triazolopyridazine core but replaces pyridine and alkoxyethoxy groups with a benzodioxol-propanamide chain. This substitution may alter target specificity or binding kinetics.
Compound B : Vebreltinib (WHO International Nonproprietary Name)
- Structure : 6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine .
- Key Features :
- Core: [1,2,4]Triazolo[4,3-b]pyridazine.
- Substituents: Difluoro-indazolylmethyl and cyclopropyl-pyrazole groups.
- Biological Activity :
- Presumed kinase inhibitor (based on indazole and fluorinated motifs common in oncology drugs).
- Fluorine atoms likely enhance metabolic stability and membrane permeability.
- Comparison :
- The target compound lacks fluorinated groups but incorporates a benzodioxol-propanamide moiety, suggesting divergent therapeutic applications (e.g., neurological vs. oncological targets).
Compound C : N-((1S,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentyl)-2-Cyclopropylacetonamide
- Key Features :
- Core: Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (a fused triazolo-pyrazine system).
- Substituents: Cyclopentyl and cyclopropylacetonamide groups.
- Biological Activity :
- Comparison :
- The target compound’s pyridazine core differs from this pyrazine-based system, which may influence solubility, target selectivity, or binding modes.
Comparative Data Table
Key Observations
Core Modifications: Pyridazine (target compound) vs. Fluorinated substituents (vebreltinib) improve metabolic stability compared to the target compound’s methoxy and benzodioxol groups .
Substituent Impact :
- Propanamide linkers (target compound) may enhance flexibility and interactions with polar binding pockets, whereas rigid pyridine or indazole groups (Compounds A and B) favor steric complementarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
